molecular formula C19H14N2 B11712242 N-[(E)-phenylmethylidene]-9H-carbazol-9-amine

N-[(E)-phenylmethylidene]-9H-carbazol-9-amine

Cat. No.: B11712242
M. Wt: 270.3 g/mol
InChI Key: NQAWGLIDDGDWFD-XSFVSMFZSA-N
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Description

(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE is an organic compound that features a carbazole moiety linked to a phenylmethanimine group. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their excellent photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE typically involves the condensation of 9H-carbazole-9-carbaldehyde with aniline under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for (E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, stabilizing the DNA structure and potentially inhibiting the activity of enzymes involved in DNA replication and transcription . This intercalation can lead to antitumor effects by preventing cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(9H-CARBAZOL-9-YL)-1-PHENYLMETHANIMINE is unique due to its specific structural features, which include a carbazole moiety linked to a phenylmethanimine group. This structure imparts distinct photophysical properties, making it highly suitable for applications in organic electronics and as a fluorescence marker in biological studies .

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

(E)-N-carbazol-9-yl-1-phenylmethanimine

InChI

InChI=1S/C19H14N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-14H/b20-14+

InChI Key

NQAWGLIDDGDWFD-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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